1-(2-phenylethyl)pyrrolidin-3-one
Description
The exact mass of the compound this compound is 189.115364102 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethyl)pyrrolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-7-9-13(10-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITTZIIZLUCBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Pyrrolidinone Chemical Space
The pyrrolidinone scaffold, a five-membered lactam, is a significant feature in a vast number of biologically active compounds. researchgate.net This structural motif is a versatile building block in medicinal chemistry, offering a framework for the design of novel therapeutic agents. researchgate.net Pyrrolidin-2-one, the simplest form, and its derivatives are utilized in a range of applications, from pharmaceuticals to industrial processes. solubilityofthings.comwikipedia.org
The chemical space occupied by pyrrolidinones is extensive, encompassing a wide array of derivatives with diverse pharmacological activities. researchgate.net These include, but are not limited to, antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.net The versatility of the pyrrolidinone nucleus allows for extensive chemical modification, enabling researchers to fine-tune the properties of the resulting molecules to achieve desired biological effects. researchgate.net The synthesis of various pyrrolidinone derivatives is a continuous area of research, with numerous methods developed for their preparation. researchgate.netrsc.org
Significance of the Pyrrolidine Core in Chemical Research
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural unit in a multitude of natural products, including alkaloids and vitamins, as well as in a significant number of synthetic pharmaceuticals. nih.govfrontiersin.orgmdpi.com Its prevalence underscores its importance as a key building block in the development of new biologically active molecules. nih.govfrontiersin.org
The significance of the pyrrolidine core in chemical research can be attributed to several key factors:
Stereochemical Complexity: The saturated nature of the pyrrolidine ring allows for the presence of multiple stereocenters, leading to a rich stereochemical diversity that can be exploited in drug design to achieve specific interactions with biological targets. nih.govnih.gov
Three-Dimensional Structure: The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional scaffold that can effectively explore chemical space, a desirable trait for interacting with complex biological macromolecules. nih.govnih.gov
Pharmacophoric Properties: Pyrrolidine derivatives have been identified as important pharmacophores, contributing to a wide range of biological activities such as antimicrobial, antiviral, anti-inflammatory, and anticonvulsant effects. nih.govfrontiersin.org
Synthetic Accessibility: A variety of synthetic methods are available for the construction and functionalization of the pyrrolidine ring, making it a readily accessible scaffold for chemical exploration. organic-chemistry.org
The following table provides a brief overview of the diverse biological activities associated with the pyrrolidine core.
| Biological Activity | Reference |
| Antimicrobial | nih.govfrontiersin.org |
| Antiviral | nih.govfrontiersin.org |
| Anticancer | nih.govfrontiersin.org |
| Anti-inflammatory | nih.govfrontiersin.org |
| Anticonvulsant | nih.govfrontiersin.org |
Overview of Research Trajectories for N Phenylethyl Pyrrolidinone Derivatives
Established Synthetic Routes
The synthesis of 1-(2-phenylethyl)pyrrolidin-3-one and its analogues can be achieved through several established routes. These methods primarily involve either the construction of the pyrrolidinone ring system first, followed by the introduction of the N-(2-phenylethyl) substituent, or the simultaneous formation of the ring with the desired substituent in place.
Multi-Step Approaches for Pyrrolidinone Framework Construction
The construction of the pyrrolidin-3-one core often relies on multi-step synthetic sequences that build the heterocyclic ring from acyclic precursors. A classic and effective strategy for forming five-membered rings is the Dieckmann condensation. This intramolecular reaction involves the cyclization of a diester in the presence of a base to form a β-keto ester.
For the synthesis of a pyrrolidin-3-one scaffold, a suitable starting material would be an amino diester. The general approach involves the following key transformations:
Formation of an Amino Diester: An amine, such as benzylamine (B48309) (as a protecting group), is reacted with two equivalents of an appropriate acrylate (B77674) ester, like methyl acrylate, to form a tertiary amine bearing two ester-terminated ethyl chains.
Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization promoted by a strong base (e.g., sodium methoxide). This step forms the five-membered ring and introduces the ketone functional group at the 3-position, yielding a 4-carboxy-pyrrolidin-3-one derivative. researchgate.net
Hydrolysis and Decarboxylation: The ester group at the 4-position is typically removed by hydrolysis to the corresponding carboxylic acid, followed by thermal decarboxylation to yield the N-substituted pyrrolidin-3-one. researchgate.net
Deprotection/Substitution: If a protecting group like a benzyl (B1604629) group is used on the nitrogen, it is removed (e.g., by hydrogenolysis) to yield the parent pyrrolidin-3-one, which can then be functionalized.
A related multi-step approach can be seen in the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones, where aromatic aldehydes, arylamines, and sodium diethyl oxalacetate (B90230) are combined in a three-component reaction. nih.govbeilstein-journals.org This highlights how functionalized pyrrolidinone precursors can be assembled through the condensation of multiple building blocks.
N-Alkylation Strategies for Pyrrolidinone Ring Systems
A direct and common method for preparing this compound is the N-alkylation of a pre-existing pyrrolidin-3-one ring. This strategy is straightforward and allows for the introduction of various substituents on the nitrogen atom. The reaction typically involves the nucleophilic substitution of a suitable phenethyl electrophile by the secondary amine of the pyrrolidinone.
The general procedure is as follows:
A solution of the pyrrolidinone (e.g., pyrrolidin-3-one or N-Boc-pyrrolidin-3-one) is treated with a phenethyl halide, such as (2-bromoethyl)benzene (B7723623) or (2-iodoethyl)benzene.
The reaction is carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction.
A polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) is typically used to facilitate the reaction.
A specific example is the synthesis of 2-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine, where 2-(3-methoxyphenyl)pyrrolidine (B28105) was reacted with 2-bromoethylbenzene and potassium carbonate in acetonitrile to afford the N-alkylated product in 72% yield. prepchem.com A similar strategy can be applied to pyrrolidin-3-one to obtain the target compound.
Table 1: N-Alkylation Reaction Example
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield | Reference |
| 2-(3-methoxyphenyl)pyrrolidine | 2-bromoethylbenzene | K₂CO₃ | Acetonitrile | 2-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine | 72% | prepchem.com |
Cyclization Reactions in Pyrrolidinone Synthesis
Various cyclization reactions serve as powerful tools for constructing the pyrrolidinone skeleton. These methods often provide access to highly functionalized and substituted ring systems.
[3+2] Cycloaddition: The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a highly efficient method for synthesizing the pyrrolidine ring. acs.org Azomethine ylides, often generated in situ from the reaction of an α-amino acid with an aldehyde or from N-substituted imino esters, react with alkenes to form polysubstituted pyrrolidines. acs.orgacs.org This atom-economic approach can generate multiple stereocenters in a single step. For instance, the reaction of isatin (B1672199) and glycine (B1666218) methyl ester can form an azomethine ylide intermediate, which then reacts with an alkene to produce spirooxindole pyrrolidine derivatives. tandfonline.com
Intramolecular C-H Amination: Transition-metal-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a modern and efficient route to pyrrolidines. organic-chemistry.org For example, dirhodium catalysts can facilitate nitrene insertion into C-H bonds, allowing for the regioselective and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org
Ring Contraction of Pyridines: An innovative approach involves the photo-promoted ring contraction of pyridines using a silylborane. This method converts abundant pyridine (B92270) starting materials into pyrrolidine derivatives, demonstrating a novel skeletal editing strategy for accessing valuable heterocyclic structures. nih.gov
One-Pot Cascade Methodologies for Derivatives
One-pot and cascade reactions have emerged as highly efficient strategies for the synthesis of complex pyrrolidine derivatives, minimizing waste and purification steps by combining multiple transformations into a single operation. tandfonline.com
These methodologies often rely on multicomponent reactions (MCRs) where three or more starting materials are combined to form a product that contains portions of all reactants. beilstein-journals.org For example, the synthesis of spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole} derivatives can be achieved through a multicomponent 1,3-dipolar cycloaddition where the order of addition of the primary amine, maleimide (B117702), and aldehyde is crucial for success. ua.es Similarly, highly substituted 3-hydroxy-3-pyrroline-2-ones can be prepared via three-component reactions of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate. beilstein-journals.org
Tandem processes, where a sequence of intramolecular reactions is triggered by a single event, are also powerful. An example is the C–H olefination/aza-Michael addition tandem process used to synthesize pyrrolo[3,2,1-de]phenanthridines from 7-phenylindoles and alkenes.
Stereoselective Synthesis
The synthesis of chiral pyrrolidinone derivatives, where the stereochemistry at one or more carbon atoms is controlled, is of significant interest. Asymmetric approaches are crucial for accessing enantiomerically pure compounds for various applications.
Asymmetric Approaches to Chiral Pyrrolidinone Derivatives
Several strategies have been developed for the stereoselective synthesis of chiral pyrrolidinones, including the use of chiral catalysts and chiral auxiliaries.
Asymmetric [3+2] Cycloaddition: The 1,3-dipolar cycloaddition of azomethine ylides can be rendered asymmetric by using chiral metal catalysts or organocatalysts. This allows for the enantioselective synthesis of highly substituted pyrrolidines. The N-tert-butanesulfinylimine group, for instance, can act as a chiral auxiliary in 1-azadienes, directing the diastereoselective [3+2] cycloaddition with azomethine ylides to produce densely substituted proline derivatives with excellent control over the stereochemistry. acs.org
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, are widely used to promote asymmetric reactions. An "asymmetric 'clip-cycle'" strategy has been reported for the synthesis of 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk In this method, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via metathesis, and a subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid to form the enantioenriched pyrrolidine. whiterose.ac.uk
Table 2: Asymmetric Synthesis Strategies
| Strategy | Key Feature | Catalyst/Auxiliary | Product Type | Reference |
| Asymmetric [3+2] Cycloaddition | Diastereoselective reaction using a chiral group. | N-tert-butanesulfinyl group | Densely substituted proline derivatives | acs.org |
| Asymmetric 'Clip-Cycle' | Enantioselective intramolecular aza-Michael cyclization. | Chiral Phosphoric Acid (CPA) | 2,2- and 3,3-disubstituted pyrrolidines | whiterose.ac.uk |
Diastereoselective Transformations and Control
The control of stereochemistry is a critical aspect of synthesizing complex molecules like the analogues of this compound. Diastereoselective transformations are employed to create specific stereoisomers, which can have significantly different biological activities and physical properties. nih.govnih.gov Key strategies for achieving diastereoselectivity in the synthesis of substituted pyrrolidines include 1,3-dipolar cycloadditions, C-H bond amination, and various cascade reactions. nih.govscilit.comnih.govrsc.org
One of the most powerful methods for constructing the pyrrolidine ring with control over multiple stereocenters is the [3+2] dipolar cycloaddition of azomethine ylides. nih.govrsc.org These reactions can be rendered highly diastereoselective through the use of catalysts or by the influence of existing stereocenters in the starting materials. For instance, the three-component reaction of a cyclic amine, an aldehyde, and an olefinic oxindole (B195798) can produce spirooxindole-pyrrolidines with good diastereomeric ratios (dr), influenced by acid catalysts like benzoic acid (BzOH). nih.gov The diastereoselectivity of 1,3-dipolar cycloadditions involving azomethine ylides is also highly dependent on the substitution pattern of the phenyl ring in the dipolarophile. nih.govacs.org
Catalytic C–H bond amination offers another route to disubstituted pyrrolidines. Iron dipyrrinato complexes have been shown to mediate the cyclization of aliphatic azides, yielding syn 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov The steric properties of the catalyst's ligands and the substituents on the substrate play a crucial role in determining the stereochemical outcome. For example, ortho-substituents on an aryl group at the α-position of the azide (B81097) can induce exclusive formation of the syn product. nih.gov
Furthermore, one-pot cascade reactions that combine multiple transformations, such as a nitro-Mannich reaction followed by hydroamination, can generate substituted pyrrolidines with up to three stereocenters in high yields and with excellent diastereoselectivity under the control of combined base and gold(I) catalysts. rsc.org The ability to tune the reaction conditions and catalyst systems is essential for selectively accessing the desired diastereomer. scholaris.ca
| Reaction Type | Key Reagents/Catalyst | Product Type | Diastereomeric Ratio (dr) | Reference |
| [3+2] Cycloaddition | Benzoic Acid (BzOH) | Spirooxindole-pyrrolidine | 6:1 | nih.gov |
| C–H Amination | Iron Phenoxide Complex | syn-2,5-disubstituted pyrrolidine | High | nih.gov |
| 1,3-Dipolar Cycloaddition | In situ generated azomethine ylide | Spirooxindole-pyrrolidine-benzothiazole | Varies (exo/endo) | nih.govacs.org |
| Nitro-Mannich/Hydroamination | Base and Gold(I) Catalysts | Substituted pyrrolidine | Good to excellent | rsc.org |
| Addition of Silyllithium Reagents | Chiral Sulfinimine | N-protected silyl-substituted pyrrolidine | 94:6 to 99:1 | nih.gov |
Derivatization and Structural Modification Strategies
The derivatization of the this compound scaffold is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. Strategies include introducing various functional groups onto the phenyl and pyrrolidinone rings and altering the heterocyclic core through ring expansion or contraction. nih.govmdpi.com
Introduction of Substituents on Phenyl and Pyrrolidinone Moieties
The functionalization of the pyrrolidinone scaffold can be achieved through various synthetic methods. nih.govorganic-chemistry.org For instance, α-arylated pyrrolidinones can be synthesized via a one-pot Smiles-Truce cascade reaction involving arylsulfonamides and cyclopropane (B1198618) diesters. This method is tolerant of various substitutions on the phenethyl group, including methoxy, trifluoromethyl, and aryl halides. nih.gov
Another approach involves the biocatalytic synthesis of 2-substituted pyrrolidines from ω-chloroketones using transaminases. This method allows for the introduction of various substituents on the phenyl ring, with electron-withdrawing groups like chloride and fluoride (B91410) often leading to higher yields. acs.org Additionally, N-substituted pyrrolidine derivatives can be prepared by reacting a precursor salt, such as trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole, with substituted benzoyl chlorides or benzyl bromides, yielding a library of amide and amine derivatives. nih.govresearchgate.net The synthesis of N-substituted 2-pyrrolidone fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives has also been reported, involving condensation with 5-substituted oxindoles. mdpi.com
| Derivatization Strategy | Key Reagents | Position of Substitution | Example Substituents | Reference |
| Smiles-Truce Cascade | Arylsulfonamides, cyclopropane diesters | α-position of pyrrolidinone | Aryl groups | nih.gov |
| Transaminase-Triggered Cyclization | ω-chloroketones, transaminases | 2-position of pyrrolidine, phenyl ring | -OCH₃, -Cl, -F, -CN | acs.org |
| N-Substitution | Substituted benzoyl chlorides, benzyl bromides | Pyrrolidine Nitrogen (N-1) | Substituted phenyl, benzyl | nih.govresearchgate.net |
| Condensation | 5-Substituted oxindoles | Pyrrolidone fused system | Halogens on oxindole | mdpi.com |
| Reductive Amination | Pyrrolidine-2,4-diones | Pyrrolidinone ring | Dipeptide analogues | nih.gov |
Ring Contraction and Expansion within Pyrrolidine-Based Scaffolds
Altering the size of the pyrrolidine ring through contraction or expansion provides access to novel heterocyclic scaffolds. These skeletal editing strategies are powerful tools for creating structural diversity. researchgate.net
Ring Expansion: Pyrrolidines can be expanded to larger rings like azepanes. One method involves the regioselective attack of nucleophiles on a bicyclic azetidinium intermediate formed from a pyrrolidine precursor. This strategy has been used to synthesize a range of di- and tri-substituted fluoroalkylated azepanes. researchgate.net Another approach involves the direct insertion of a nitrogen atom into the pyrrolidine ring using O-diphenylphosphinyl hydroxylamine, converting them into tetrahydropyridazine scaffolds. This method is notable for its mild conditions and broad substrate scope. nih.gov
Ring Contraction: While the synthesis of pyrrolidines via the ring contraction of larger rings like pyridines is a known strategy, the contraction of a pyrrolidine ring itself is less common but achievable. osaka-u.ac.jpresearchgate.netresearchgate.netbohrium.com For instance, a thermal "Spino" ring contraction of a chiral hydroxamic acid derived from an allylic alkylation product can afford a carbamate-protected 2,2-disubstituted pyrrolidine stereospecifically. nih.gov Another example is the selective synthesis of pyrrolidin-2-ones through the ring contraction and deformylative functionalization of N-substituted piperidines, where the selectivity can be controlled by the choice of oxidant and additives. rsc.orgresearchgate.net
| Transformation | Starting Material Type | Key Reagents/Conditions | Product Scaffold | Reference |
| Ring Expansion | Pyrrolidine | Triflic anhydride, nucleophiles | Azepane | researchgate.net |
| Ring Expansion (N-atom insertion) | Pyrrolidine | O-diphenylphosphinyl hydroxylamine | Tetrahydropyridazine | nih.gov |
| Ring Contraction | Chiral hydroxamic acid | Thermal ("Spino" contraction) | 2,2-disubstituted pyrrolidine | nih.gov |
| Ring Contraction | N-substituted piperidine (B6355638) | Specific oxidant/additive | Pyrrolidin-2-one | rsc.orgresearchgate.net |
| Ring Contraction (to form pyrrolidine) | Pyridine | Silylborane, photo-promoted | 2-azabicyclo[3.1.0]hex-3-ene | osaka-u.ac.jpresearchgate.net |
Elucidation of Reaction Pathways
The transformation of this compound can proceed through various pathways, dictated by the reagents and conditions employed. The elucidation of these pathways often involves the identification of transient species and the computational analysis of energy landscapes.
The course of a chemical reaction is often directed by the formation of transient intermediates. In the context of reactions involving pyrrolidinones, several key intermediates have been identified or proposed.
Azomethine Ylides: In [3+2] cycloaddition reactions, a common method for constructing the pyrrolidine ring, azomethine ylides are crucial intermediates. researchgate.net These are generated from the reaction of an amino acid, such as a proline derivative, with an aldehyde or ketone. researchgate.net For instance, in a one-pot, three-component reaction, phenacyl azides can be decomposed in a basic medium to generate N-unsubstituted imines. These imines then react with a cyclic amino acid to form an azomethine ylide, which subsequently undergoes cycloaddition with a dipolarophile like a maleimide to yield a substituted pyrrolidine. researchgate.net
Enone Intermediates: An oxidant-controlled divergent synthesis of pyrrolidone-fused pyrimido[1,2-b]indazole skeletons proceeds through the selective trapping of an in situ generated enone intermediate. rsc.org This metal-free, one-pot process involves the formation of three C-N bonds and one C-C bond, highlighting the versatility of enone intermediates in complex molecule synthesis. rsc.org
γ-Amino Esters: The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines. mdpi.com This reaction proceeds through a γ-amino ester intermediate, which then undergoes in situ lactamization to form the pyrrolidinone ring. mdpi.com
| Reaction Type | Key Intermediate | Significance | Reference |
| [3+2] Cycloaddition | Azomethine Ylide | Forms the core pyrrolidine ring structure. | researchgate.net |
| Fused Heterocycle Synthesis | Enone | Allows for divergent synthesis pathways. | rsc.org |
| Ring-Opening/Lactamization | γ-Amino Ester | Precursor to the final pyrrolidinone product. | mdpi.com |
| Intramolecular Cyclization | Hydroxy-indolizine | Provides evidence for a stepwise cyclization mechanism. | researchgate.net |
Computational chemistry offers a powerful lens for examining the energetic profiles of reactions, including the characterization of transition states. Quantum chemical studies on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) reveal the energetic barriers at each stage of the reaction. rsc.org The initial Michael addition of deprotonated nitromethane to coumarin has a relatively low activation energy of 21.7 kJ mol⁻¹. rsc.orgresearchgate.net However, a subsequent proton transfer step exhibits a much higher energy barrier of 197.8 kJ mol⁻¹. rsc.orgresearchgate.net
Intramolecular Cyclization Mechanisms
The 1-(2-phenylethyl) substituent on the pyrrolidinone ring provides a reactive handle for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems such as indolizines. A study on the base-mediated cyclization of the closely related 3-[2-(2-oxo-2-phenylethyl)-1-pyrrolidinyl]propanenitrile to a 7-phenyl-hexahydroindolizine-6-carbonitrile provides a detailed look at this type of transformation. researchgate.net
Upon treatment with a strong base like potassium tert-butoxide, the reaction is initiated by the deprotonation of the carbon alpha to the nitrile group. This is followed by an intramolecular aldol-type reaction where the resulting carbanion attacks the carbonyl carbon of the phenacyl group. This cyclization step forms a six-membered ring and generates a hydroxyl group, leading to the formation of a 7-hydroxy-7-phenyloctahydroindolizine-6-carbonitrile intermediate, which has been isolated and characterized. researchgate.net Subsequent dehydration of this alcohol intermediate yields a more stable, conjugated system, 7-phenyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbonitrile, which has also been isolated. researchgate.net A final isomerization step then leads to the thermodynamically favored product. The isolation of these intermediates provides strong evidence for a stepwise mechanism rather than a concerted one. researchgate.net
Radical Processes and Single Electron Transfer Mechanisms
Detailed research findings specifically elucidating the radical processes and single electron transfer (SET) mechanisms for this compound are not extensively documented in publicly available scientific literature. While the broader class of pyrrolidines can be synthesized and modified through pathways involving radical intermediates and SET, specific mechanistic studies on this particular compound are not reported.
In the absence of direct research, a general understanding of related reactions can provide a hypothetical framework. For instance, the pyrrolidine ring system can be formed via photocatalytic [3+2] cycloaddition reactions. These processes often involve the generation of radical ions through single electron transfer from or to a photocatalyst. Similarly, electrochemical methods are employed to generate N-centered radicals from amine precursors, which can then undergo cyclization to form the pyrrolidine ring.
However, without specific experimental data for this compound, any discussion of its behavior in such reactions remains speculative. Detailed research would be required to determine the specific intermediates, transition states, and the influence of the 2-phenylethyl and 3-oxo substituents on the radical and SET pathways.
Structure Activity Relationship Sar Studies and Molecular Recognition Principles for Pyrrolidinone Derivatives
Conformational Analysis and Stereochemical Impact on Molecular Interactions
The three-dimensional arrangement of a molecule, dictated by its conformation and stereochemistry, is a critical determinant of its interaction with biological targets. For pyrrolidinone derivatives, the five-membered ring is not planar and typically adopts a puckered or envelope conformation. researchgate.netnih.gov This pseudorotation within the ring significantly influences the spatial orientation of its substituents, thereby affecting molecular recognition. nih.gov
Stereochemistry plays a crucial role in the biological activity of pyrrolidine (B122466) derivatives. The introduction of chiral centers can lead to enantiomers or diastereomers with markedly different pharmacological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are chiral environments, and only a specific stereoisomer may fit optimally into the binding site. For example, in a series of pyrrolidine-based analogs, derivatives with a stereochemical configuration opposite to that of natural sphingolipids showed the most potent activity against Leishmania donovani. nih.gov The stereochemical relationship between substituents, such as a cis or trans arrangement, can also dramatically alter biological outcomes. nih.gov
The conformational flexibility of substituents, like the phenyl ring in N-[(1S)-1-phenylethyl]benzamide, can lead to different crystalline polymorphs where the molecule adopts distinct conformations. nih.gov This highlights the subtle interplay of intramolecular and intermolecular forces that govern the preferred three-dimensional structure.
Influence of Substituent Effects on Molecular Recognition
The electronic and steric properties of substituents on the pyrrolidinone scaffold are fundamental to its molecular recognition by a biological target. The nature of the substituent at the nitrogen atom (N-1 position) is particularly significant, as it is a common point of modification in drug design. nih.gov
The 2-phenylethyl group in 1-(2-phenylethyl)pyrrolidin-3-one contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. mdpi.com Structure-activity relationship studies on phenethylamine (B48288) derivatives have shown that substitutions on the phenyl ring can significantly impact binding affinity to receptors like the 5-HT2A receptor. biomolther.org For instance, alkyl or halogen groups at the para position of the phenyl ring have been shown to have a positive effect on binding affinity. biomolther.org The distance of the aryl substituent from the core heterocyclic structure is also a critical factor for receptor affinity and selectivity. nih.gov
The carbonyl group at the 3-position of the pyrrolidine ring in this compound can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. The presence and position of such polar groups are crucial for defining the pharmacophore of a molecule. In a study of piperidine (B6355638) derivatives, polar 4-substituents were found to stabilize the axial conformer upon protonation, demonstrating the significant role of electrostatic interactions in determining conformational preferences. nih.gov
Molecular Docking and Ligand-Target Interaction Profiling (In Vitro Research Focus)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This in silico method is a cornerstone of modern drug discovery, allowing for the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand recognition.
For pyrrolidinone derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets. For instance, docking studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors have revealed key interactions within the enzyme's active site. nih.gov These studies have shown that certain derivatives can achieve higher docking scores than existing drugs like donepezil, indicating a strong predicted binding affinity. nih.gov
In a study of pyrrolidine derivatives as inhibitors of the myeloid cell leukemia-1 (Mcl-1) protein, molecular docking simulations were used to guide the modification of amino acid side chains to improve binding affinities. nih.gov The results led to the development of compounds with potent inhibitory activities. nih.gov Similarly, docking studies on spiro[oxindole-2,3'-pyrrolidines] helped to establish structure-activity relationships and identify promising antimicrobial candidates.
The process of molecular docking involves preparing the 3D structures of both the ligand and the target protein. nih.gov The ligand is then placed in the binding site of the protein, and various algorithms are used to sample different conformations and orientations of the ligand, calculating a scoring function to estimate the binding affinity for each pose. The results provide a plausible binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.
Computational Predictions of Binding Modes and Interactions
Beyond static molecular docking, more advanced computational methods are employed to predict the binding modes and interactions of ligands with greater accuracy, often incorporating the dynamic nature of both the ligand and the receptor.
Molecular dynamics (MD) simulations are a powerful tool used to study the time-dependent behavior of molecular systems. nih.gov By simulating the movements of atoms over time, MD can provide a more realistic picture of how a ligand binds to a protein, including the conformational changes that may occur in both molecules upon binding. For pyrrolidinone derivatives, MD simulations have been used to analyze the flexibility of target proteins and to refine binding mode hypotheses generated from docking studies. nih.gov For example, MD simulations of pyrrolidine derivatives as plasmepsin inhibitors helped to understand the flexibility of the enzyme's flap region, which was crucial for accommodating certain inhibitors. nih.gov
Binding free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, are often coupled with MD simulations to provide a more quantitative estimate of binding affinity. researchgate.netscispace.com These methods calculate the free energy of binding by considering the various energetic contributions, including van der Waals interactions, electrostatic interactions, and solvation effects. researchgate.net Studies on N-substituted pyrrole (B145914) derivatives as HIV-1 gp41 inhibitors have utilized MD simulations and MM-PBSA calculations to identify the most favorable binding modes and to highlight the key residues involved in the interaction. researchgate.net
These computational approaches can reveal that binding is often driven by non-polar interactions, while polar interactions dictate the specific orientation of the ligand within the binding site. researchgate.net By analyzing the interaction energies between the ligand and individual amino acid residues, researchers can identify the key "hotspots" that contribute most significantly to binding affinity. This information is invaluable for the rational design and optimization of new inhibitors.
Advanced Spectroscopic and Analytical Characterization Techniques for 1 2 Phenylethyl Pyrrolidin 3 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 1-(2-phenylethyl)pyrrolidin-3-one. ipb.pt It provides a wealth of information regarding the chemical environment of individual atoms within the molecule.
¹H NMR and ¹³C NMR for Structural Elucidation
One-dimensional ¹H and ¹³C NMR are fundamental techniques for determining the basic structure of this compound. weebly.com
¹H NMR: The proton NMR spectrum reveals the number of different types of protons present in the molecule and their respective chemical environments. The integration of the signals corresponds to the number of protons of each type, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing information about the connectivity of the carbon skeleton. For instance, the aromatic protons of the phenylethyl group would appear in a distinct region of the spectrum compared to the aliphatic protons of the pyrrolidinone ring. ipb.pt
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. weebly.com The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it. For example, the carbonyl carbon of the pyrrolidinone ring would exhibit a characteristic downfield shift. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. weebly.com
A detailed analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure of this compound. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~208 |
| CH₂ (alpha to N) | ~3.0-3.2 | ~55 |
| CH₂ (beta to N) | ~2.4-2.6 | ~40 |
| CH₂ (alpha to C=O) | ~2.6-2.8 | ~45 |
| CH₂ (phenylethyl) | ~2.8-3.0 | ~35 |
| CH₂ (phenylethyl) | ~2.7-2.9 | ~60 |
| Aromatic CH | ~7.1-7.3 | ~128-129 |
| Aromatic C (quaternary) | - | ~140 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While 1D NMR provides the basic framework, advanced 2D NMR techniques are indispensable for a more in-depth analysis of the molecule's three-dimensional structure. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of adjacent protons within the pyrrolidinone ring and the phenylethyl side chain. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the resonances in both the ¹H and ¹³C spectra. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the spatial proximity of protons. numberanalytics.comnptel.ac.in The observation of NOE or ROE cross-peaks between specific protons can help to elucidate the preferred conformation of the pyrrolidinone ring and the orientation of the phenylethyl substituent. For molecules with stereocenters, these techniques are essential for determining the relative stereochemistry.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. cuni.cznih.gov This capability is essential to distinguish the target compound from other isobaric species (molecules with the same nominal mass but different elemental formulas). nih.gov HRMS is often coupled with liquid chromatography (LC-HRMS) for the analysis of complex mixtures. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Studies
Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. nih.govwiley-vch.de This makes ESI-MS particularly well-suited for studying non-covalent interactions and reaction mechanisms. frontiersin.orgrsc.org In the context of this compound research, ESI-MS can be used to:
Monitor reaction progress: By analyzing aliquots of a reaction mixture over time, ESI-MS can identify intermediates and products, providing insights into the reaction pathway.
Study intermolecular interactions: ESI-MS can be used to detect and characterize complexes formed between this compound and other molecules, such as metal ions or potential binding partners.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Differentiation
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. oiv.intoiv.int It is a valuable tool for:
Purity assessment: GC can effectively separate this compound from impurities, and the subsequent mass analysis provides confirmation of the identity of each component.
Isomer differentiation: In cases where positional isomers of this compound might exist, the unique fragmentation patterns generated in the mass spectrometer can often be used to distinguish between them. nih.govnih.gov The retention time in the gas chromatograph also serves as an important identifying characteristic. nih.gov
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Information Provided | Application in this compound Research |
| ¹H NMR | Proton chemical environment, connectivity | Basic structural confirmation, assignment of proton signals |
| ¹³C NMR | Carbon chemical environment | Confirmation of carbon skeleton, identification of functional groups |
| COSY | Proton-proton correlations | Establishing proton connectivity |
| HSQC | Direct proton-carbon correlations | Assignment of ¹H and ¹³C spectra |
| HMBC | Long-range proton-carbon correlations | Confirming overall molecular structure |
| NOESY/ROESY | Spatial proximity of protons | Stereochemical and conformational analysis |
| HRMS | Accurate mass, elemental composition | Unambiguous molecular formula determination |
| ESI-MS | Molecular weight of intact molecules | Mechanistic studies, analysis of non-covalent complexes |
| GC-MS | Separation and identification of volatile compounds | Purity assessment, isomer differentiation |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography-mass spectrometry (LC-MS) stands as a pivotal tool for the analysis of complex mixtures containing this compound. nih.govnih.gov This powerful hyphenated technique combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. nih.gov In research and quality control, LC-MS is indispensable for identifying and quantifying the target compound, often present among precursors, byproducts, or in complex matrices. nih.gov
The process begins with the liquid chromatography stage, where a sample is passed through a column. The components of the mixture separate based on their differential interactions with the stationary phase of the column and the mobile phase solvent. For this compound, a reversed-phase column is typically used, where the compound's retention time is a key identifying characteristic.
Following separation, the eluent is directed into the mass spectrometer. Here, molecules are ionized, commonly through electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge (m/z) ratio. This provides a precise molecular weight measurement, confirming the presence of the compound. For higher confidence and structural elucidation, tandem mass spectrometry (MS/MS) can be employed. In this mode, the parent ion corresponding to this compound is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification and differentiation from isomeric compounds. researchgate.net The technique is noted for its high sensitivity, with the ability to detect compounds at sub-nanogram-per-milliliter concentrations in complex samples. researchgate.net
Table 1: Representative LC-MS Parameters for Analysis This table presents typical data obtained during an LC-MS analysis for a compound like this compound.
| Parameter | Value | Purpose |
|---|---|---|
| Chromatography | ||
| Column Type | C18 Reversed-Phase | Separation based on polarity |
| Mobile Phase | Gradient of Acetonitrile (B52724)/Water | Elution of the compound from the column |
| Retention Time (t_R) | 6.2 min | Characteristic time for compound elution |
| Mass Spectrometry | ||
| Ionization Mode | Positive ESI | Creation of positively charged molecular ions |
| Parent Ion [M+H]⁺ | m/z 190.12 | Confirmation of molecular mass |
| MS/MS Fragments | m/z 105.07, 91.05 | Structural confirmation via fragmentation pattern |
X-ray Crystallography for Solid-State Structure Determination
The process requires growing a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. mdpi.com The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the unit cell is generated, from which the positions of all atoms can be precisely calculated. mdpi.com
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone, provides significant insight into the likely structural features. nih.gov For this analogue, the crystal structure revealed a monoclinic system and detailed how the molecules pack together in the crystal lattice. nih.gov The molecules were observed to form one-dimensional tapes through hydrogen bonding, which then assemble into sheets via stacking of the phenyl rings and other weak interactions. nih.gov A similar analysis of this compound would definitively establish its solid-state conformation and reveal how its constituent parts—the pyrrolidinone ring and the phenylethyl tail—are oriented.
Table 2: Illustrative Crystallographic Data Based on a Related Pyrrolidinone Structure Data derived from the analysis of (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone, a structural analogue. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell |
| Space Group | P2₁ | Specifies the symmetry elements within the unit cell |
| a (Å) | 5.8950 (12) | Unit cell dimension along the a-axis |
| b (Å) | 9.0710 (18) | Unit cell dimension along the b-axis |
| c (Å) | 12.821 (3) | Unit cell dimension along the c-axis |
| β (°) | 102.13 (3) | Angle of the unit cell |
| Volume (ų) | 669.5 (2) | Volume of the unit cell |
| Z | 2 | Number of molecules in the unit cell |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present within a molecule. wiley.com The fundamental principle is that molecular bonds and groups of bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. wiley.com An IR spectrum is a plot of this absorption versus the frequency (typically expressed as wavenumber, cm⁻¹), which serves as a molecular fingerprint. wiley.com
For this compound, an IR spectrum would exhibit distinct absorption bands corresponding to its key structural components. The most prominent feature would be the strong absorption from the carbonyl (C=O) group of the ketone within the five-membered pyrrolidine (B122466) ring. Other key absorptions would arise from the vibrations of the phenyl group and the various C-H and C-N bonds throughout the molecule. Analysis of related structures, such as 2-phenylethylamine and various pyrrolidinone compounds, helps in assigning these bands with high confidence. rsc.orgnist.gov
The primary diagnostic bands expected in the IR spectrum of this compound include:
Aromatic C-H Stretch: Typically found above 3000 cm⁻¹, indicating the presence of the phenyl ring.
Aliphatic C-H Stretch: Occurring just below 3000 cm⁻¹, corresponding to the C-H bonds of the pyrrolidine ring and the ethyl chain.
Carbonyl (C=O) Stretch: A strong, sharp absorption characteristic of the ketone. For a five-membered ring ketone, this band is expected around 1745-1750 cm⁻¹.
Aromatic C=C Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region, further confirming the presence of the phenyl group.
C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range, indicative of the tertiary amine in the pyrrolidine ring.
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenyl | C-H Stretch | 3030 - 3100 | Medium |
| Alkane (CH₂) | C-H Stretch | 2850 - 2960 | Medium-Strong |
| Ketone (5-membered ring) | C=O Stretch | ~1745 - 1750 | Strong |
| Phenyl | C=C Ring Stretch | 1450 - 1600 | Medium-Weak |
| Tertiary Amine | C-N Stretch | 1020 - 1250 | Medium-Weak |
Computational Chemistry and Theoretical Modeling of 1 2 Phenylethyl Pyrrolidin 3 One
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful lens through which the electronic structure and properties of 1-(2-phenylethyl)pyrrolidin-3-one can be meticulously examined. These computational methods allow for a detailed understanding of the molecule's behavior at the atomic level, offering insights that complement experimental findings.
Ab Initio and Density Functional Theory (DFT) Approaches
Ab initio and Density Functional Theory (DFT) are two of the most prominent methods used in the computational study of molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov On the other hand, DFT methods calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov
For molecules similar in structure to this compound, such as 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, computational studies have successfully employed both DFT and Hartree-Fock (HF), an ab initio method. nih.gov These studies have shown that the B3LYP functional, a hybrid DFT method, often provides results that are in good agreement with experimental data, particularly for vibrational frequencies. nih.gov The choice between different ab initio and DFT methods depends on the specific property being investigated and the desired level of accuracy. acs.org
Basis Set Selection and Computational Parameters
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals in a molecule. youtube.com Larger basis sets generally provide more accurate results but also require significantly more computational resources. youtube.comnih.gov
For pyrrolidinone derivatives, a variety of basis sets have been utilized. For instance, in studies of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, the 6-311+G basis set was used with both DFT and HF methods. nih.gov In the study of N-formyl-L-prolinamide, a related compound, calculations were performed with the RHF/3-21G, RHF/6-31G(d), and RB3LYP/6-31G(d) levels of theory, with further single-point calculations using the more extensive aug-cc-PVDZ basis set. researchgate.net The selection of a basis set often involves a trade-off between computational cost and accuracy, and the choice is guided by the specific research question. mit.edusouthampton.ac.uk For example, basis sets like 6-31G(d), 6-311G(d,p), and cc-pVDZ are popular choices for molecular calculations. youtube.com
Table 1: Common Basis Sets in Quantum Chemical Calculations
| Basis Set | Description | Typical Application |
| STO-3G | Minimal basis set, representing each atomic orbital by three Gaussian functions. | Often used for preliminary calculations due to its low computational cost. gaussian.com |
| Pople-style (e.g., 6-31G(d)) | Split-valence basis sets with polarization functions. youtube.com | A good balance of accuracy and cost for a wide range of molecular systems. |
| Dunning's correlation-consistent (e.g., cc-pVDZ) | Designed to systematically converge to the complete basis set limit. southampton.ac.uk | High-accuracy calculations where electron correlation is important. |
| aug-cc-pVDZ | Correlation-consistent basis sets augmented with diffuse functions. researchgate.net | Systems where anions or weak interactions are important. |
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations offer a way to study the movement and interactions of atoms in this compound over time. These methods are computationally less expensive than quantum chemical calculations, allowing for the study of larger systems and longer timescales.
Force Field Development and Application for Pyrrolidinone Systems
Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. ethz.ch The accuracy of these simulations is directly tied to the quality of the force field used. ethz.ch Developing a force field involves parameterizing it against experimental data or high-level quantum chemical calculations. ethz.chacs.org
For pyrrolidinone-containing systems, force fields like AMBER have been widely used. researchgate.net The development of a force field for a specific molecule like this compound would involve a careful parameterization process to accurately represent its bonded and non-bonded interactions. chemrxiv.org This can be a complex process, especially for novel molecular scaffolds. chemrxiv.org In recent years, machine learning techniques have also been employed to develop more accurate and generalizable force fields for polymers and other complex molecules. nih.gov
Conformational Analysis and Energetics
This compound can exist in various three-dimensional arrangements, or conformations, due to the flexibility of its chemical bonds. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. This is crucial for understanding the molecule's reactivity and biological activity.
Computational methods are well-suited for exploring the conformational landscape of molecules. For instance, in the study of N-formyl-L-prolinamide, a molecule with a similar pyrrolidine (B122466) ring, computational methods were used to investigate cis-trans isomers, backbone conformers, and ring puckering. researchgate.net These studies revealed the energy barriers associated with interconverting between different conformations. researchgate.net For pyrrolidine itself, extensive computational studies have been performed to understand its pseudorotational process and the conformational preference at the N-H position. acs.org Similar computational approaches can be applied to this compound to map out its potential energy surface and identify its low-energy conformations.
Table 2: Example of Conformational Energy Data for a Pyrrolidine Derivative (N-formyl-L-prolinamide)
| Conformational Change | Energy Barrier (kcal/mol) | Computational Method |
| cis-trans isomerization | 19.58 - 24.6 | aug-cc-pVDZ//RHF/3-21G researchgate.net |
| Interconversion between backbone conformations | 0.61 - 5.56 | aug-cc-pVDZ//RHF/3-21G researchgate.net |
| syn-anti ring puckering | 1.79 - 7.46 | aug-cc-pVDZ//RHF/3-21G researchgate.net |
Reaction Pathway Modeling and Energy Profiles
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This allows for the calculation of reaction energy profiles, which provide valuable information about the reaction's feasibility and mechanism. numberanalytics.com
For reactions involving pyrrolidinone derivatives, DFT calculations have been used to model reaction pathways and determine activation energies. For example, in the synthesis of N-vinylpyrrolidone, a related compound, the reaction profile of the main reaction and a side reaction were calculated to understand the role of water in the process. rsc.org The total activation free energy barrier for a ring-opening side reaction was calculated to be 145.1 kJ mol⁻¹. rsc.org Such calculations can help in optimizing reaction conditions to favor the desired product. Similarly, for the synthesis of other pyrrolidinone derivatives, computational studies can elucidate the reaction mechanism and guide the design of more efficient synthetic routes. organic-chemistry.orgnih.gov
Electronic Structure Analysis and Bonding Characterization
The electronic structure of a molecule dictates its reactivity, stability, and physical properties. For this compound, a comprehensive analysis would involve mapping the electron density distribution, identifying molecular orbitals, and characterizing the nature of its chemical bonds.
Electron Density and Molecular Orbitals: Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the electron density of a molecule. This would reveal the regions of high and low electron concentration within this compound. The presence of the electronegative oxygen and nitrogen atoms in the pyrrolidin-3-one ring is expected to lead to a significant polarization of the electron density.
The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring or the nitrogen atom, while the LUMO would likely be centered around the carbonyl group of the pyrrolidinone ring.
Table 1: Illustrative Theoretical Bond Parameters for this compound
| Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| C=O | ~1.21 | N/A |
| C-N (in ring) | ~1.47 | C-N-C: ~112 |
| C-C (in ring) | ~1.54 | N-C-C: ~104 |
| C-C (ethyl chain) | ~1.53 | C-C-N: ~110 |
| C-C (phenyl ring) | ~1.40 | C-C-C: ~120 |
Note: The data in this table is hypothetical and based on typical values for similar functional groups. Actual values would require specific computational analysis.
Prediction of Spectroscopic Properties
Computational chemistry is instrumental in predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's electronic environment. The predicted spectrum would show distinct signals for the protons and carbons of the phenylethyl group and the pyrrolidin-3-one ring. For example, the protons on the carbon adjacent to the nitrogen atom and the carbonyl group would likely have characteristic chemical shifts due to the electronic effects of these functional groups. Computational studies on similar structures, such as fentanyl analogues containing a 1-(2-phenylethyl)piperidine moiety, have successfully used methods like GIAO/B3LYP to compare experimental and calculated ¹³C chemical shifts. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. Computational models can calculate these vibrational frequencies with a high degree of accuracy. For this compound, the most prominent peak in its predicted IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing around 1740-1760 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations from the pyrrolidine ring.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to predict the absorption wavelengths and intensities. The presence of the phenyl group in this compound would lead to characteristic π-π* transitions, resulting in absorption bands in the UV region of the electromagnetic spectrum. The carbonyl group may also contribute to n-π* transitions.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Approximate Value/Region |
| ¹³C NMR | Carbonyl Carbon (C=O) | 205-220 ppm |
| ¹H NMR | Aromatic Protons (Phenyl) | 7.1-7.4 ppm |
| IR | C=O Stretch | 1740-1760 cm⁻¹ |
| UV-Vis | π-π* Transition (Phenyl) | ~260 nm |
Note: These are predicted values based on the functional groups present and data from analogous compounds. Specific experimental or computational data for this compound is required for confirmation.
Research Applications of 1 2 Phenylethyl Pyrrolidin 3 One As a Chemical Scaffold and Reagent
Role as an Intermediate in Organic Synthesis
The structural attributes of 1-(2-phenylethyl)pyrrolidin-3-one make it a valuable intermediate in the synthesis of various organic compounds. Its pyrrolidinone ring can be readily modified, and the phenylethyl group offers opportunities for further functionalization, rendering it a key starting material for intricate molecular architectures.
Precursor for Complex Heterocyclic Systems and Alkaloids
The pyrrolidine (B122466) ring is a common motif in numerous biologically active alkaloids and pharmaceuticals. researchgate.net The synthesis of these complex structures often relies on the use of versatile precursors that can be elaborated into the desired heterocyclic systems. This compound and its derivatives serve as foundational molecules in the construction of such complex frameworks. The pyrrolidine scaffold itself is of great interest to medicinal chemists due to its three-dimensional structure, which allows for a thorough exploration of pharmacophore space. nih.gov
The synthesis of pyrrolizidine (B1209537) alkaloids, for example, involves the construction of a bicyclic system, and starting materials containing a pyrrolidine ring are crucial for these synthetic routes. rsc.org The ability to functionalize the pyrrolidine ring of this compound at various positions makes it an attractive starting point for the diastereoselective synthesis of alkaloid-like compounds. researchgate.net
Building Block for Compound Libraries in Chemical Biology
In the realm of chemical biology and drug discovery, the generation of compound libraries is a critical step in identifying new biologically active molecules. researchgate.net The this compound scaffold is an excellent starting point for creating such libraries due to its inherent structural features and the ease with which it can be diversified. The pyrrolidine ring provides a three-dimensional framework that is considered advantageous for achieving target selectivity. nih.govresearchgate.net
By systematically modifying the core structure of this compound, researchers can generate a large number of derivatives. These libraries of compounds can then be screened against various biological targets to identify potential new therapeutic agents. For instance, the synthesis of a series of 1,3-disubstituted pyrrolidine-2,5-diones has been reported for the discovery of novel anticonvulsant agents. nih.gov This approach highlights the utility of the pyrrolidine scaffold in generating diverse molecular entities for high-throughput screening.
Exploration in Biological Research Tools (In Vitro and Mechanistic Focus)
Beyond its role in synthesis, this compound and its derivatives have found applications as tools in biological research. These molecules can be designed to interact with specific biological targets, allowing for the investigation of their function and mechanism of action.
Probes for Studying Enzyme-Substrate Interactions
Derivatives of the pyrrolidine scaffold are utilized to investigate the interactions between enzymes and their substrates. For example, pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as inhibitors of enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. ebi.ac.uk By studying how these compounds bind to the active sites of COX-1 and COX-2, researchers can gain insights into the structural requirements for selective inhibition. ebi.ac.uk
Furthermore, the development of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives has been pursued to target multi-target tyrosine kinase receptors. mdpi.com Molecular modeling studies of these compounds have helped to elucidate the key interactions, such as hydrogen bonding and hydrophobic interactions, with the ATP-binding site of receptors like VEGFR-2. mdpi.com
Ligands for Receptor Binding Studies (Fundamental In Vitro Investigations)
The this compound framework has been instrumental in the development of ligands for various receptors, facilitating in vitro binding studies to understand receptor pharmacology.
A notable example is the synthesis of N-[1-(2-phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides, which have been identified as potent and selective antagonists for the 5-HT2 receptor. nih.gov One particular derivative, (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride hydrate (B1144303) (Y-39241), demonstrated high affinity and selectivity for these receptors in in vitro assays. nih.gov Such compounds are invaluable tools for characterizing receptor function and for the initial stages of drug discovery.
The following table summarizes the in vitro binding affinities of selected compounds for sigma receptors, showcasing the utility of this scaffold in developing receptor-specific ligands. nih.gov
| Compound | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) |
| E-1 | 15 | >1000 |
| Z-1 | 18 | 417 |
| 2 | >1000 | >1000 |
| 3 | 25 | 45 |
Data sourced from a study on N-1-allyl-N´-4-phenethylpiperazine analogs, which share a similar structural concept of a nitrogen-containing ring with a phenethyl substitution. nih.gov
Development of Novel Chemical Templates for Biological Systems
The inherent properties of the this compound scaffold make it an excellent template for designing novel chemical structures with specific biological activities. nih.gov The pyrrolidine ring's non-planar, sp3-hybridized nature provides a three-dimensional diversity that is often sought after in modern drug design to improve properties like solubility and metabolic stability. nih.gov
Researchers have successfully used the pyrrolidine-2,5-dione core, a close derivative, to create hybrid molecules that integrate pharmacophores from known active substances. mdpi.com This strategy has led to the discovery of new compounds with potential applications in treating a range of conditions. The versatility of the pyrrolidine scaffold allows for the systematic exploration of structure-activity relationships, guiding the development of next-generation therapeutic agents. researchgate.net
Future Directions and Emerging Research Avenues for 1 2 Phenylethyl Pyrrolidin 3 One
Integration of Advanced Synthetic Methodologies
The future synthesis of 1-(2-phenylethyl)pyrrolidin-3-one derivatives will increasingly rely on advanced methodologies that offer superior efficiency, control, and diversity. Current strategies often involve the introduction of a pre-formed pyrrolidine (B122466) ring, frequently derived from natural sources like proline or 4-hydroxyproline. nih.gov While effective, these methods can be linear and time-consuming.
Emerging research will likely focus on the adoption of more convergent and versatile synthetic routes. A particularly promising area is the use of transition-metal catalysis. For instance, palladium-catalyzed allylative 5-endo-trig cyclizations have been developed for the synthesis of substituted pyrrolidinones. aalto.fi Future work could expand upon this, exploring the substrate scope and adapting the reaction for the specific synthesis of this compound variants with precise stereochemical control. aalto.fi The development of enantioselective catalytic methods would be a significant leap forward, allowing access to optically pure compounds which is often crucial for biological activity.
Another avenue involves the intramolecular cyclization of functionalized alkene precursors. nih.gov By designing novel acyclic starting materials, chemists can create the pyrrolidine ring and install desired substituents in a single, highly efficient step. The integration of techniques like flow chemistry could further enhance these processes, enabling rapid library synthesis for high-throughput screening.
Table 1: Comparison of Synthetic Methodologies for Pyrrolidine-3-one Derivatives
| Methodology | Description | Advantages | Future Research Focus |
| Chiral Pool Synthesis | Utilizes readily available chiral molecules like proline or hydroxyproline (B1673980) as starting materials. nih.gov | Access to optically pure compounds. nih.gov | Development of shorter, more efficient routes from these precursors. |
| Palladium-Catalyzed Cyclization | Employs a palladium catalyst to facilitate the formation of the pyrrolidine ring from an acyclic precursor. aalto.fi | High efficiency and potential for creating complex substitutions. aalto.fi | Elucidation of reaction mechanisms and development of enantioselective versions. aalto.fi |
| Intramolecular Alkene Cyclization | Involves the cyclization of a suitably functionalized alkene to form the heterocyclic ring. nih.gov | Can construct the ring and install substituents simultaneously. | Design of novel precursors for accessing diverse substitution patterns. |
| Flow Chemistry Synthesis | Adaptation of synthetic routes to continuous flow reactors. | Rapid optimization, improved safety, and ease of scale-up. | Integration with catalytic methods for automated library synthesis. |
Novel Mechanistic Discoveries and Reaction Development
A deeper understanding of reaction mechanisms is crucial for the advancement of synthetic chemistry. aalto.fi For many of the current methods used to produce substituted pyrrolidinones, including palladium-catalyzed pathways, significant questions regarding the precise mechanistic steps, stereocontrol, and substrate limitations remain. aalto.fi Future research must prioritize detailed mechanistic studies using a combination of kinetic analysis, isotopic labeling, and computational modeling. Unraveling the mechanism of the key bond-forming steps will empower chemists to optimize reaction conditions, broaden the substrate scope, and rationally design catalysts for improved stereoselectivity.
Beyond understanding existing reactions, there is a significant opportunity to develop entirely new transformations starting from the this compound core. The carbonyl group at the 3-position and the adjacent methylene (B1212753) groups are ripe for novel functionalization. Research could explore, for example:
Alpha-Functionalization: Development of novel methods for the selective C-H activation or enolate chemistry at the C2 and C4 positions to introduce new substituents.
Ring-Opening Reactions: Designing selective ring-opening strategies to convert the pyrrolidinone scaffold into valuable acyclic amino acid or amine derivatives.
Domino and Cascade Reactions: Using the existing functionality to trigger complex reaction cascades, rapidly building molecular complexity from the simple pyrrolidinone starting material.
Success in this area would not only provide new derivatives for biological testing but also contribute fundamental knowledge to the field of heterocyclic chemistry.
Advanced Computational Approaches for Structure-Property Relationships
Computational chemistry is an indispensable tool in modern drug discovery, and its application to this compound is an emerging frontier. Advanced computational methods can provide insights into the molecule's behavior at an atomic level, guiding synthetic efforts and prioritizing compounds for biological evaluation.
Future research will leverage these tools to establish robust structure-property relationships. Key areas of focus include:
Conformational Analysis: The flexibility of the phenylethyl side chain is critical to how the molecule interacts with biological targets. Molecular dynamics (MD) simulations can be used to explore the accessible conformations of the molecule in different environments (e.g., in water versus a protein binding pocket), identifying the low-energy shapes that are likely responsible for its activity.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, predict spectroscopic signatures (like NMR spectra), and model reaction mechanisms. This can help rationalize experimental findings and predict the outcome of new reactions.
Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of this compound derivatives and calculating various molecular descriptors (e.g., size, shape, electronic properties), researchers can build QSAR models. These models statistically correlate the structural features of the molecules with their biological activity, enabling the rational design of more potent compounds.
Table 2: Application of Computational Techniques to this compound Research
| Computational Technique | Application | Research Goal |
| Molecular Dynamics (MD) | Simulating the movement of the molecule over time. | Understand conformational flexibility and binding dynamics with target proteins. |
| Density Functional Theory (DFT) | Calculating electronic structure and energy. | Predict reactivity, spectroscopic properties, and elucidate reaction mechanisms. |
| QSAR Modeling | Correlating structural features with biological activity. | Rationally design new derivatives with improved potency and selectivity. |
| Virtual Screening | Docking virtual libraries of compounds into a target's binding site. | Identify promising derivatives for synthesis and biological testing. |
Development of Innovative Research Tools and Probes for Molecular Studies
Beyond its potential as a therapeutic agent, the this compound scaffold can be developed into sophisticated chemical probes to investigate biological processes. nih.gov The creation of such tools is a critical step in validating new drug targets and understanding complex biological pathways. nih.gov
Future research should focus on modifying the core structure to create specialized molecular probes. This can be achieved by:
Installing Reporter Tags: A fluorescent dye or a biotin (B1667282) tag could be chemically attached to the molecule, typically at a position that does not interfere with its biological activity. These tagged probes would allow researchers to visualize the molecule's location within cells using microscopy or to isolate its binding partners for identification. The use of environmentally sensitive fluorophores, whose light emission changes based on their surroundings, could provide information on the nature of the binding pocket. nih.gov
Developing Photoaffinity Probes: By incorporating a photoreactive group, the molecule can be made to form a permanent, covalent bond with its biological target upon exposure to UV light. This is a powerful technique for unequivocally identifying the proteins that a compound interacts with inside a cell.
Creating Activity-Based Probes (ABPP): If the compound is found to inhibit an enzyme, an activity-based probe can be designed. These probes contain a reactive group ("warhead") that covalently attaches to the active site of the target enzyme, providing a direct readout of enzyme activity in complex biological systems. nih.gov
Table 3: Potential Molecular Probes Based on the this compound Scaffold
| Probe Type | Modification | Research Application |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). nih.gov | Visualize cellular uptake and subcellular localization via fluorescence microscopy. |
| Affinity Probe | Incorporation of a biotin tag. | Isolate and identify binding partners from cell lysates (pull-down assays). |
| Photoaffinity Label | Addition of a photoreactive group (e.g., benzophenone, diazirine). | Covalently label and permanently identify direct biological targets. |
| Activity-Based Probe | Inclusion of a reactive "warhead" tailored to a specific enzyme class. nih.gov | Measure target enzyme engagement and activity directly in living systems. nih.gov |
By pursuing these advanced research avenues, the scientific community can transform this compound from a simple chemical entity into a versatile platform for discovering new medicines and dissecting the complexities of biology.
Q & A
Q. What are the optimized synthetic routes for 1-(2-phenylethyl)pyrrolidin-3-one, and how can reaction efficiency be monitored?
A microwave-assisted synthesis approach using substituted benzaldehydes and cyanothioacetamide in n-butanol has been reported for pyrrolidinone derivatives. Reaction efficiency is monitored via TLC (e.g., ethyl acetate/hexane systems), and yields are optimized by adjusting reaction time (e.g., 20 hours at 150°C) and stoichiometry of reagents like potassium carbonate. Post-reaction purification involves extraction with ethyl acetate, washing with ammonium chloride, and drying over MgSO₄ .
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
¹H NMR is essential for confirming stereochemistry and substituent positions. For example, pyrrolidinone derivatives show characteristic peaks for aromatic protons (δ 7.61–6.75 ppm) and methylene groups (δ 3.33–1.96 ppm). Mass spectrometry and elemental analysis further validate molecular weight and purity (e.g., 93% yield with 7.5% nitrogen content) .
Q. How are impurities in pyrrolidinone derivatives quantified during pharmaceutical synthesis?
High-performance liquid chromatography (HPLC) paired with reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) is used to identify and quantify impurities. Regulatory guidelines recommend thresholds for impurity levels (e.g., ≤0.1% for APIs) to ensure compliance with pharmacopeial standards .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of pyrrolidinone derivatives, and what methods validate enantiomeric purity?
The (S)-enantiomer of pyrrolidin-3-ol derivatives exhibits distinct receptor-binding affinities compared to the (R)-form, as shown in enzyme inhibition assays. Chiral HPLC or capillary electrophoresis resolves enantiomers, while X-ray crystallography confirms absolute configuration. Computational docking studies (e.g., using PubChem data) predict stereochemical effects on target interactions .
Q. What contradictions exist in pharmacological data for pyrrolidin-3-one derivatives, and how can study design address these?
Discrepancies in antiplatelet activity among regioisomeric pyridazin-3(2H)-ones highlight the need for standardized in vitro models (e.g., platelet aggregation assays). Confounding factors like solvent polarity and cell line variability must be controlled. Meta-analyses of dose-response curves (e.g., IC₅₀ values) can resolve inconsistencies .
Q. What in vitro models are suitable for assessing this compound’s therapeutic potential in oxytocin-related pathways?
Endometrial receptivity assays using human endometrial cell lines (e.g., Ishikawa cells) are employed to study oxytocin antagonism. Dose-ranging studies (e.g., 0.1–10 µM) evaluate effects on implantation markers (e.g., integrin β3). Comparative studies with (3Z5S)-5-(hydroxymethyl)-1-[(2-methyl-1,1-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime provide mechanistic insights .
Q. How do structural modifications at the pyrrolidin-3-one core affect pharmacokinetic properties?
Substituents like fluorophenyl groups enhance metabolic stability by reducing CYP450-mediated oxidation. Computational tools (e.g., QSAR models) predict logP and bioavailability. In vivo pharmacokinetic studies in rodents measure half-life and clearance rates, with LC-MS/MS quantifying plasma concentrations .
Q. What mechanistic insights explain this compound’s interactions with neurotransmitter receptors?
Radioligand binding assays (e.g., using ³H-labeled compounds) determine affinity for dopamine D₂ or serotonin 5-HT₃ receptors. Patch-clamp electrophysiology assesses functional modulation of ion channels. Molecular dynamics simulations (e.g., using InChI-derived structures) map binding pockets and hydrogen-bonding interactions .
Q. Methodological Notes
- Synthetic Optimization : Microwave synthesis reduces reaction time by 50% compared to conventional heating .
- Data Validation : Cross-reference NMR shifts with databases (e.g., CAS Common Chemistry) to resolve spectral ambiguities .
- Biological Assays : Use positive controls (e.g., aspirin for antiplatelet studies) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
